Isoalangiside
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
57128-91-3 |
|---|---|
Molekularformel |
C25H31NO10 |
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
(1S,15S,16R,17S)-16-ethenyl-4-hydroxy-5-methoxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one |
InChI |
InChI=1S/C25H31NO10/c1-3-12-14-7-16-13-8-17(28)18(33-2)6-11(13)4-5-26(16)23(32)15(14)10-34-24(12)36-25-22(31)21(30)20(29)19(9-27)35-25/h3,6,8,10,12,14,16,19-22,24-25,27-31H,1,4-5,7,9H2,2H3/t12-,14+,16+,19-,20-,21+,22-,24+,25+/m1/s1 |
InChI-Schlüssel |
BCYNGTTVQNJTCV-ONGZBVEHSA-N |
SMILES |
COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O |
Isomerische SMILES |
COC1=C(C=C2[C@@H]3C[C@H]4[C@H]([C@@H](OC=C4C(=O)N3CCC2=C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C)O |
Kanonische SMILES |
COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The pharmacological profile of Isoalangiside can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor | Exhibits cytotoxic effects against various cancer cell lines. |
| Antibacterial | Demonstrates activity against a range of bacterial strains. |
| Antiviral | Shows potential in inhibiting viral replication. |
| Anti-inflammatory | Reduces inflammation in various biological models. |
| Neuroprotective | Protects neuronal cells from damage due to oxidative stress. |
Antitumor Activity
Research indicates that this compound has significant cytotoxic effects against different cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cells. Studies have reported IC50 values indicating effective concentrations required to inhibit cell growth.
Case Studies
Several studies highlight the applications of this compound in various fields:
Cancer Research
In a study published in 2020, researchers investigated the effects of this compound on HeLa cells and found that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . This suggests a mechanism by which this compound can be utilized in developing new cancer therapies.
Antimicrobial Applications
Another study explored the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory activity, making it a candidate for further development as an antimicrobial agent .
Neuroprotection
In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. This property may lead to its application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
The table below compares Isoalangiside with key structurally related alkaloids:
Functional Analogues
- Cephaeline and Emetine: Though structurally distinct (non-lactam ipecac alkaloids), these compounds share a biosynthetic origin with this compound. Both are substrates for IpeOMT enzymes, unlike this compound, highlighting divergent metabolic pathways .
- Scoulerine: A simple tetrahydroisoquinoline alkaloid from Corydalis dubia with anticancer activity. Unlike this compound, it lacks the lactam ring and terpenoid moiety, yet both demonstrate cell growth suppression .
Key Research Findings
Biosynthetic Divergence : this compound and alangiside arise from stereochemically distinct precursors (deacetylisoipecoside vs. deacetylipecoside), explaining their differential H-1 configurations .
Structure-Activity Relationships :
- Acylation (e.g., sinapoyl group in 2′-O-trans-sinapoylthis compound) enhances solubility and may modulate bioactivity .
- Methylation patterns (e.g., 3-O-demethyl-2-O-methylthis compound) influence enzyme interactions and pharmacokinetics .
Pharmacological Potential: While this compound itself lacks robust activity data, its derivatives (e.g., 8-hydroxytubulosine from Alangium longiflorum) show antiproliferative effects, underscoring the importance of functional group modifications .
Vorbereitungsmethoden
Enzymatic Methylation in Ipecac Alkaloid Biosynthesis
This compound is biosynthesized through a series of enzymatic modifications starting from dopamine-derived intermediates. The key steps involve O-methylation reactions catalyzed by three distinct S-adenosyl-l-methionine (AdoMet)-dependent O-methyltransferases (OMTs): IpeOMT1, IpeOMT2, and IpeOMT3. These enzymes sequentially methylate hydroxyl groups on the isoquinoline skeleton of the protoemetine aglycon.
-
IpeOMT1 primarily methylates the 2-hydroxy group of the intermediate N-deacetylisoipecoside, forming 6-O-methyl-N-deacetylisoipecoside.
-
IpeOMT3 targets the 7-hydroxy group, facilitating the formation of a methylated precursor essential for subsequent condensation with dopamine.
-
IpeOMT2 mediates the final methylation step at the 3-hydroxy group, yielding this compound after deglucosylation by β-glucosidase IpeGlu1.
This pathway is analogous to terpenoid-indole alkaloid biosynthesis but diverges in substrate specificity and methylation patterns.
Substrate Preparation and Enzymatic Assays
The biosynthesis of this compound requires carefully controlled substrate preparation. N-deacetylisoipecoside, synthesized via Pictet-Spengler condensation of dopamine and secologanin, is enzymatically deglucosylated under reducing conditions (pH 5.0, 55°C) using NaBH3CN to stabilize reactive intermediates. Purification of IpeOMT enzymes involves His-tag affinity chromatography, with optimal activity observed in Tris-HCl buffer (pH 7.5) containing 20% glycerol and 10 mM 2-mercaptoethanol.
Chemical Synthesis of this compound
Key Synthetic Intermediates
Chemical synthesis of this compound begins with 6-O-methyl-N-deacetylisoipecoside, which undergoes selective methylation and lactamization. The synthesis involves:
Reaction Optimization
Critical parameters for high-yield synthesis include:
-
Temperature : 50–60°C for methylation steps to prevent side reactions.
-
Solvent System : Ethyl acetate for extraction, followed by preparative HPLC (LiChrosorb RP18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).
-
Purification : Freeze-drying after HPLC fractionation to isolate this compound with >95% purity.
Table 1: Comparative Analysis of this compound Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Enzymatic Biosynthesis | 12–18 | 90–95 | Tris-HCl buffer, 20% glycerol, IpeOMTs |
| Chemical Synthesis | 22–28 | 95–98 | Alkaline methylation, HPLC purification |
Analytical Validation of this compound
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with diode array detection (DAD) is the gold standard for this compound quantification. The method employs a Poroshell 120 EC-C18 column (4.6 × 250 mm, 2.7 µm) and a gradient elution of 0.1% formic acid/acetonitrile. this compound elutes at 14.2 min under these conditions, with a detection limit of 0.1 µg/mL.
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural elucidation:
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for isolating Isoalangiside from natural sources, and how can purity be validated?
- Methodological Answer : Use column chromatography (e.g., silica gel, HPLC) for initial isolation, followed by spectroscopic techniques (NMR, MS) for structural confirmation. Purity validation requires ≥95% homogeneity via analytical HPLC with UV detection at relevant wavelengths (e.g., 254 nm). For natural product extraction, ensure solvent optimization (e.g., ethanol-water gradients) to balance yield and specificity .
- Data Consideration : Include a table comparing solvent systems, retention times, and purity percentages across trials.
Q. How should researchers design in vitro assays to evaluate this compound’s preliminary pharmacological activity?
- Methodological Answer : Select cell lines or enzyme targets aligned with hypothesized mechanisms (e.g., anti-inflammatory assays using COX-2 inhibition). Include positive controls (e.g., indomethacin) and negative controls (vehicle-only). Dose-response curves (0.1–100 µM) and triplicate replicates minimize variability. Statistical analysis (ANOVA, p < 0.05) confirms significance .
- Data Contradiction Tip : If results conflict with literature, reassay under standardized conditions (pH, temperature) and validate compound stability via LC-MS .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in this compound’s mechanistic studies?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Use meta-analysis to aggregate datasets, applying weighting for study quality. For in-house contradictions, apply orthogonal methods (e.g., CRISPR knockouts to confirm target engagement if Western blot results are inconsistent) .
- Example Workflow :
| Contradiction Source | Resolution Strategy | Outcome Metric |
|---|---|---|
| Variability in IC50 values | Standardize assay conditions (e.g., serum-free media) | Coefficient of variation (CV) < 15% |
Q. How can researchers design a robust in vivo study to evaluate this compound’s efficacy and pharmacokinetics?
- Methodological Answer : Use animal models (e.g., murine inflammation) with sample sizes calculated via power analysis (α = 0.05, β = 0.2). Administer this compound orally/intravenously with pharmacokinetic sampling (plasma/tissue at T0, T1, T6, T24). Quantify bioavailability (AUC) and metabolite profiling via UPLC-QTOF-MS. Include blinding and randomization to reduce bias .
- Advanced Consideration : For dose translation to humans, apply allometric scaling and physiologically based pharmacokinetic (PBPK) modeling .
Methodological Frameworks
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in multi-omics studies?
- Methodological Answer : For transcriptomics/proteomics, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust p-values. Use multivariate analysis (PCA, PLS-DA) to distinguish dose clusters. For pathway enrichment, tools like GSEA or MetaboAnalyst contextualize biological relevance .
- Data Integration : Cross-reference omics findings with phenotypic outcomes (e.g., apoptosis rates) to establish causality.
Q. How should researchers formulate hypothesis-driven questions to explore this compound’s synergistic interactions with existing therapeutics?
- Methodological Answer : Frame questions around specific pathways (e.g., “Does this compound enhance cisplatin-induced apoptosis via p53 upregulation?”). Test synergy using Chou-Talalay combination indices (CI < 1 indicates synergy). Validate with siRNA knockdowns of target genes .
Ethical and Reproducibility Considerations
Q. What measures ensure data integrity when collecting this compound-related survey responses from academic collaborators?
- Methodological Answer : Embed attention-check questions (e.g., “Select ‘Strongly Agree’ for this item”) and open-ended validations (e.g., “Describe one challenge in compound synthesis”). Use platforms like Google Forms with IP logging to detect duplicate submissions. Pre-test questionnaires with a pilot cohort (n = 10) to refine clarity .
Q. How can researchers enhance reproducibility when publishing this compound protocols?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data (NMR, MS) in repositories like Zenodo. For synthetic procedures, specify batch numbers of reagents and equipment calibration dates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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